Hydrogen orthosilicate

CAS No.:

Cat. No.: VC1932155

Molecular Formula: HO4Si-3

Molecular Weight: 93.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | HO4Si-3 |

|---|---|

| Molecular Weight | 93.09 g/mol |

| IUPAC Name | hydroxy(trioxido)silane |

| Standard InChI | InChI=1S/HO4Si/c1-5(2,3)4/h1H/q-3 |

| Standard InChI Key | YXFLGHKCCDDCPJ-UHFFFAOYSA-N |

| Canonical SMILES | O[Si]([O-])([O-])[O-] |

Introduction

Chemical Identity and Basic Properties

Hydrogen orthosilicate, with the chemical formula HO₄Si³⁻, is classified as a silicate ion and a trivalent inorganic anion. It exists within the family of silicate compounds, which are fundamental components of numerous minerals in the Earth's crust. The compound is characterized by specific molecular properties that determine its behavior in various environments and applications.

Identification and Nomenclature

Hydrogen orthosilicate is recognized in chemical databases and literature under several synonyms, reflecting its various representations in scientific contexts. The compound is officially cataloged in the PubChem database with a specific identification number and is recognized by several alternative names in scientific literature .

Table 1: Identification Parameters of Hydrogen Orthosilicate

| Parameter | Value |

|---|---|

| PubChem CID | 23657876 |

| Molecular Formula | HO₄Si³⁻ |

| Systematic Name | Hydrogen orthosilicate |

| Common Synonyms | Hydrogensilicate, Hydrogen silicate, Hydrogensilicate(3-), Hydroxy(trioxido)silane |

| Molecular Weight | 93.09 g/mol |

| Creation Date | January 31, 2008 |

| Last Modified | April 5, 2025 |

Position in Silicate Chemistry

Hydrogen orthosilicate occupies a specific position in the family of silicate compounds, serving as an intermediate in acid-base relationships. It functions as a conjugate base of dihydrogensilicate(2-) and as a conjugate acid of silicate(4-) . This positioning in the silicate family is crucial for understanding its chemical behavior and reactivity in various environments.

Structural Characteristics

The structural arrangement of hydrogen orthosilicate is fundamental to understanding its properties and chemical behavior. The compound features a specific atomic arrangement that influences its stability, reactivity, and interactions with other substances.

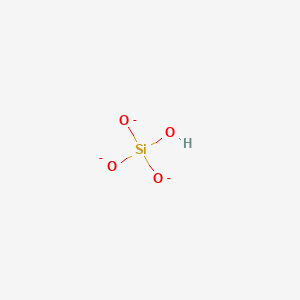

Molecular Structure

Hydrogen orthosilicate shares the basic tetrahedral arrangement characteristic of orthosilicate structures. While the search results don't provide the exact structure specific to hydrogen orthosilicate, the general orthosilicate structure consists of a silicon atom at the center of a tetrahedron with four oxygen atoms positioned at the corners . In hydrogen orthosilicate specifically, three of the oxygen atoms carry negative charges, while one is bonded to hydrogen.

The bond angle between oxygen atoms in the tetrahedral structure is approximately 109.5 degrees, which is typical of sp³ hybridization . This configuration provides the molecule with its distinctive three-dimensional shape and influences its chemical properties and interactions.

Chemical Properties and Reactions

Hydrogen orthosilicate exhibits distinct chemical properties that influence its behavior in various chemical environments and reactions. Understanding these properties is essential for predicting its interactions and applications.

Acid-Base Characteristics

As a trivalent anion, hydrogen orthosilicate demonstrates specific acid-base behavior. It functions within a series of related silicate species connected through protonation and deprotonation reactions:

Silicate(4-) ⟷ Hydrogen orthosilicate(3-) ⟷ Dihydrogen orthosilicate(2-) ⟷ Trihydrogen orthosilicate(1-)

This sequence represents the progressive addition of protons to the silicate ion or, conversely, the sequential removal of protons from silicic acid (H₄SiO₄). Hydrogen orthosilicate specifically represents the species formed after the removal of three protons from silicic acid .

Stability and Transformations

Like other silicate species, hydrogen orthosilicate can undergo transformations based on environmental conditions. Ortho-silicic acid (H₄SiO₄), which is related to hydrogen orthosilicate, tends to polymerize into poly-silicic acids and eventually into silica gel under certain conditions, reducing its bioavailability . This tendency toward polymerization is an important consideration when working with silicate compounds in various applications.

Biological Significance

Silicon-containing compounds, including various forms of silicates, have been associated with numerous biological functions and health effects. While the search results don't provide specific information about hydrogen orthosilicate's biological role, related silicon compounds have demonstrated significant biological implications.

Physiological Roles

Silicon, primarily in the form of ortho-silicic acid (H₄SiO₄), has been linked to several important physiological functions. These include bone mineralization, collagen synthesis, and maintenance of skin, hair, and nail health . The biological activity of silicate compounds depends significantly on their bioavailability, which is influenced by their chemical form and stability.

| Physiological System | Potential Role |

|---|---|

| Skeletal System | Bone mineralization and strength |

| Connective Tissue | Collagen synthesis and structural integrity |

| Integumentary System | Skin elasticity, hair strength, nail quality |

| Cardiovascular System | Potential role in atherosclerosis prevention |

| Nervous System | Possible implications in Alzheimer's disease |

| Immune System | Immune function enhancement |

Industrial and Research Applications

Hydrogen orthosilicate and related silicate compounds have various applications in industrial settings and research contexts. Understanding these applications provides insight into the practical significance of these compounds.

Materials Science Applications

Pharmaceutical and Biomedical Applications

Silicon compounds, particularly bioavailable forms like choline-stabilized ortho-silicic acid, have been developed for pharmaceutical applications. These formulations aim to deliver bioavailable silicon to address various health concerns related to silicon deficiency or to exploit the therapeutic potential of silicon compounds . The stabilization of ortho-silicic acid with compounds like choline chloride represents an important technological advancement in this field.

Current Research Developments

Research on silicate compounds continues to expand our understanding of their properties and potential applications. Current investigations focus on improving their stability, bioavailability, and performance in various contexts.

Membrane Technology Advancements

Bioavailability Enhancement

Research has addressed the challenge of silicon bioavailability by developing stabilized formulations of ortho-silicic acid. These formulations aim to prevent polymerization while maintaining the biological activity of the silicon compound . The development of choline chloride-stabilized ortho-silicic acid represents a significant advancement in this area, providing a complex of H₄SiO₄ and choline chloride formed through hydrogen bonding that enhances stability and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume